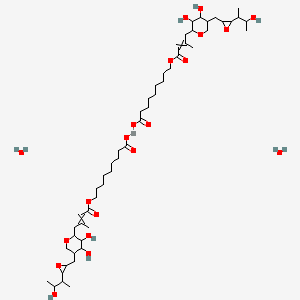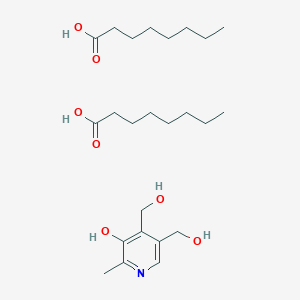
4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol;octanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pyridoxine dicaprylate involves esterification of pyridoxine with caprylic acid. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the final product .
Industrial Production Methods: Industrial production of pyridoxine dicaprylate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the product .
Analyse Chemischer Reaktionen
Types of Reactions: Pyridoxine dicaprylate undergoes various chemical reactions, including:
Esterification: Formation of esters with other acids.
Hydrolysis: Breakdown into pyridoxine and caprylic acid in the presence of water and an acid or base catalyst.
Oxidation and Reduction: Involvement in redox reactions due to the presence of hydroxyl groups
Common Reagents and Conditions:
Esterification: Caprylic acid, sulfuric acid (catalyst), reflux conditions.
Hydrolysis: Water, hydrochloric acid or sodium hydroxide (catalyst).
Oxidation: Potassium permanganate or hydrogen peroxide.
Major Products Formed:
Hydrolysis: Pyridoxine and caprylic acid.
Oxidation: Oxidized derivatives of pyridoxine.
Reduction: Reduced derivatives of pyridoxine
Wissenschaftliche Forschungsanwendungen
Pyridoxine dicaprylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in cellular metabolism and enzyme function.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anticancer properties.
Industry: Utilized in cosmetic formulations for its antistatic and conditioning properties
Wirkmechanismus
Pyridoxine dicaprylate exerts its effects primarily through its active form, pyridoxal 5’-phosphate. This active form acts as a coenzyme in various biochemical reactions, including amino acid metabolism, neurotransmitter synthesis, and lipid metabolism. The compound interacts with specific enzymes and molecular targets, facilitating the conversion of substrates into products essential for cellular function .
Vergleich Mit ähnlichen Verbindungen
Pyridoxine (Vitamin B6): The parent compound, essential for various metabolic processes.
Pyridoxal: An aldehyde form of vitamin B6, involved in amino acid metabolism.
Pyridoxamine: An amine form of vitamin B6, also involved in amino acid metabolism
Uniqueness of Pyridoxine Dicaprylate: Pyridoxine dicaprylate is unique due to its esterified form, which enhances its lipophilicity and allows for better incorporation into lipid-based formulations. This property makes it particularly useful in cosmetic and pharmaceutical applications where enhanced skin penetration and stability are desired .
Eigenschaften
Molekularformel |
C24H43NO7 |
|---|---|
Molekulargewicht |
457.6 g/mol |
IUPAC-Name |
4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol;octanoic acid |
InChI |
InChI=1S/C8H11NO3.2C8H16O2/c1-5-8(12)7(4-11)6(3-10)2-9-5;2*1-2-3-4-5-6-7-8(9)10/h2,10-12H,3-4H2,1H3;2*2-7H2,1H3,(H,9,10) |
InChI-Schlüssel |
IMCSHHYECBJTOO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)O.CCCCCCCC(=O)O.CC1=NC=C(C(=C1O)CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Iodothieno[3,2-c]pyridine](/img/structure/B14792748.png)
![ethyl (2S)-2-amino-5-[[(2R)-3-[(4-chlorophenyl)-hydroxycarbamoyl]sulfanyl-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate;hydrochloride](/img/structure/B14792749.png)
![5-{2-[(2S)-1-amino-3-(3-fluorophenyl)propan-2-yl]-1-oxo-2,3-dihydro-1H-isoindol-5-yl}-1-methyl-1H-pyrazole-4-carbonitrile](/img/structure/B14792755.png)
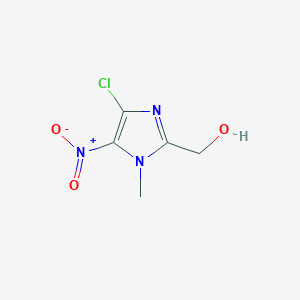
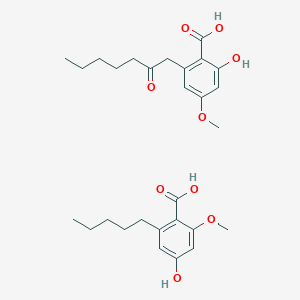
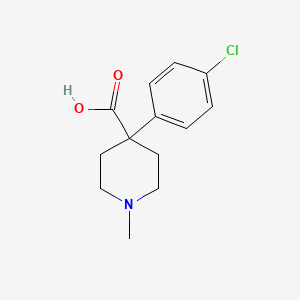
![tert-butyl N-[2-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-cyclopropylcarbamate](/img/structure/B14792781.png)
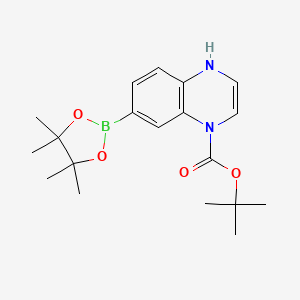
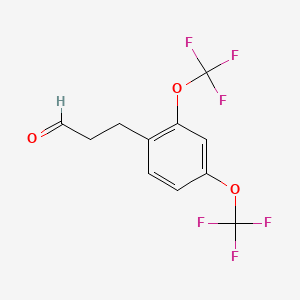

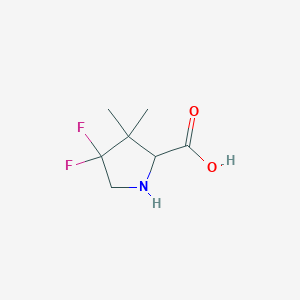
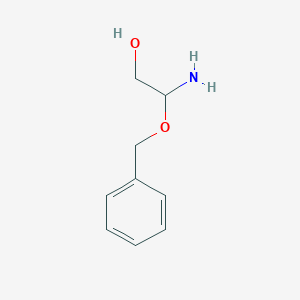
![N-[2-[(4-ethoxypyrrolidin-3-yl)amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide](/img/structure/B14792819.png)
